benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Overview
Description
Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound that belongs to the class of pyrroles, which are five-membered nitrogen-containing heterocyclic aromatic compounds. Pyrroles are known for their significant biological activities and are key structural units in various natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride in water . This method is operationally simple, practical, and economical, providing good to excellent yields of the desired pyrrole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has various scientific research applications, including:
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate include other pyrrole derivatives such as:
Uniqueness
This compound is unique due to its specific structural features, such as the benzyl group and the hexahydrocyclopenta[c]pyrrole core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
benzyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14-6-12-8-16(9-13(12)7-14)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDGMCVWUBALEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CC1=O)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721672 | |
Record name | Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148404-29-9, 1217315-21-3 | |
Record name | Phenylmethyl hexahydro-5-oxocyclopenta[c]pyrrole-2(1H)-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148404-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl rac-(3aR,6aS)-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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